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Compound of Interest |

Compound Name: E-Ceftizoxime Sodium Salt
CAS No.: 97164-53-9
- 7

Executive Summary
Ceftizoxime is a third-generation cephalosporin antibiotic distinguished by its syn-methoxyimino

side chain, which confers stability against

-lactamases. However, its purity analysis presents distinct chromatographic challenges: the
separation of the active Z-isomer from the inactive E-isomer, the resolution of hydrolysis
degradation products, and the management of its zwitterionic nature.

This guide provides two distinct protocols:

e Protocol A (QC "Workhorse"): A robust, isocratic HPLC method based on pharmacopoeial
standards (USP), optimized for routine lot release and potency assay.

o Protocol B (R&D/Stability): A high-resolution gradient UHPLC method compatible with Mass
Spectrometry (MS), designed for impurity profiling, stress testing, and degradation pathway
elucidation.

Chemical Context & Separation Strategy
The Isomer Challenge

Ceftizoxime exists as geometric isomers around the oxime double bond.
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e Z-isomer (syn): The biologically active form.[1] The methoxy group and the amide carbonyl
are on the same side, allowing for intramolecular hydrogen bonding.

o E-isomer (anti): The inactive impurity. It lacks the compact structure of the Z-isomer, leading
to different retention behavior on C18 phases.

Mechanism of Separation

Why pH 3.6? Ceftizoxime contains both a carboxylic acid moiety (pKa ~2.8) and an
aminothiazole ring (pKa ~4.5).

o At pH > 6.0: The molecule is fully ionized (carboxylate anion), leading to poor retention on
hydrophobic C18 columns and "breakthrough" peaks.

o At pH 3.6 (Target): The carboxylic acid is partially protonated (neutralized), increasing
hydrophobic interaction with the stationary phase. The aminothiazole remains protonated,
but the overall lipophilicity is sufficient for retention. Citrate/Phosphate buffers are chosen for
their high buffering capacity in this range, ensuring peak shape symmetry.

Decision Matrix: Method Selection

Before beginning, select the protocol that matches your analytical goal.

] High Robustness Protocol A: Isocratic HPLC
Routine QC / Potency (Citrate/Phosphate Buffer)
Impurity Profiling / Stability High Sensitivity Protocol B: Gradient UHPLC

(Formic Acid/MS Compatible)

Click to download full resolution via product page

Select Analytical Goal

Figure 1: Decision tree for selecting the appropriate chromatographic strategy.

Protocol A: The QC "Workhorse" (Modified USP)

Best for: Routine Assay, Content Uniformity, Z/E Isomer Ratio.
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This method utilizes a robust buffering system to lock the ionization state of Ceftizoxime,
ensuring reproducible retention times across different column batches.

Reagents & Materials

e Column: L1 packing (C18), 4.6 mm x 250 mm, 5 um (e.g., Agilent Zorbax Eclipse Plus or
Waters Symmetry).

e Solvents: HPLC Grade Acetonitrile (ACN), Water.
o Buffer Reagents: Citric Acid Monohydrate, Dibasic Sodium Phosphate (
)[2]

Mobile Phase Preparation

The dual-buffer system is critical for maintaining pH 3.6 stability.
» Buffer Solution (pH 3.6):

o Dissolve 1.42 g of Citric Acid Monohydrate and 1.73 g of Dibasic Sodium Phosphate in
1000 mL of HPLC-grade water.

o Note: Do not adjust pH with strong acid/base if weights are precise; the buffer capacity is
designed to self-adjust. If necessary, adjust with Phosphoric Acid.

» Mobile Phase:
o Mix Buffer Solution : Acetonitrile in a 90:10 (v/v) ratio.

o Filter through a 0.45 um Nylon membrane and degas.

Instrument Parameters[4][5]
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Parameter Setting

Flow Rate 1.0 mL/min

Injection Volume 10 - 20 pL

Column Temp 25°C (Ambient)
Detection UV @ 254 nm

Run Time 15 minutes (Isocratic)

System Suitability Criteria

Run a Standard Solution (1 mg/mL Ceftizoxime RS) 5 times.

Tailing Factor (T): NMT 1.5 (Critical for purity calculations).

RSD of Area: NMT 1.0%.[3]

Theoretical Plates (N): NLT 2000.

Resolution (R): If E-isomer is present, R > 2.0 between E and Z isomers.

Protocol B: High-Resolution Stability-Indicating
(UHPLC)

Best for: Degradation Studies, Unknown Impurity ID, LC-MS.

This method replaces non-volatile phosphate buffers with volatile formate buffers, allowing for
coupling with Mass Spectrometry and providing gradient capability to elute hydrophobic
degradation products.

Reagents & Materials

e Column: C18 UHPLC Column, 2.1 mm x 100 mm, 1.7 um or 2.7 um Core-Shell (e.qg., Kinetex
C18 or Acquity BEH).

o Mobile Phase A: 0.1% Formic Acid in Water (v/v).
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¢ Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile

A shallow gradient is required to separate the polar hydrolytic degradants from the main peak.

Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 95 5 Equilibration

0 o5 . Isocratic Hold (Polar
Impurities)

12.0 70 30 Linear Gradient

15.0 10 90 Wash Step

17.0 10 90 Hold

17.1 95 5 Re-equilibration

20.0 95 5 End

Detection Strategy

e UV: 254 nm (Primary), 270 nm (Secondary for specific degradants).
o MS Parameters (Optional):

o Source: ESI Positive Mode.[4]

o Scan Range: 100 — 800 m/z.

o Target lons: [M+H]+ = 384.04 (Ceftizoxime).

Impurity Profiling & Troubleshooting
Common Impurities

When analyzing stability samples, expect the following peaks:
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Relative Retention (RRT)

Identity

Origin

~0.85 7-ACA Derivative Hydrolysis of C3 side chain
1.00 Ceftizoxime (Z-isomer) API
] o Photo-degradation / Synthesis
~1.2-1.4 E-isomer (Anti-isomer)
byproduct
>15 Open-ring Lactams Hydrolysis (High pH stress)

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

o Cause: Metal chelation by the thiazole ring or secondary interactions with residual silanols.

e Fix: Ensure the column is "End-capped". For Protocol A, adding 10mM Triethylamine (TEA)

to the buffer (adjust pH back to 3.6) can mask silanols, though this is not standard USP.

Issue: Split Peaks

e Cause: Sample solvent mismatch. Dissolving the sample in 100% ACN while starting at 5%

ACN mobile phase causes precipitation or focusing issues.

o Fix: Dissolve sample in Mobile Phase A or Water:ACN (90:10).

Workflow Visualization
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Sample Preparation
(1 mg/mL in Mobile Phase)

;

Filtration
(0.22 um PVDF/Nylon)

;

Injection (10 uL)

Chromatography

Separation
(C18 Column)

Detection
(UV 254nm)

Data Analysis

Validation

Check System Suitability

(Tailing < 1.5, N > 2000)
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Figure 2: Step-by-step analytical workflow from sample preparation to data validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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